(Z)-SU14813 is a specific geometric isomer of a multi-targeted receptor tyrosine kinase (RTK) inhibitor belonging to the indolinone class. It is structurally similar to sunitinib and potently inhibits key mediators of tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3). Its primary value in a research setting is derived from its specific inhibitory profile and its identity as a defined stereoisomer, which are critical factors for achieving reproducible results in kinase signaling studies and structure-activity relationship (SAR) analyses.
Substituting (Z)-SU14813 with its parent compound, sunitinib, or with an unspecified isomeric mixture is inappropriate for precise research applications. (Z)-SU14813 is a distinct chemical entity, not merely a variant of sunitinib; it was identified from the same chemical library and exhibits a unique pharmacokinetic profile without the active metabolites that complicate studies using sunitinib. Furthermore, the '(Z)-' designation specifies the geometric configuration at the exocyclic double bond, a structural feature known to be critical for binding affinity and activity in this class of inhibitors. Using a generic mixture or the incorrect isomer introduces significant variables that can compromise the integrity of structure-activity relationship (SAR) data and lead to non-reproducible biological outcomes. Therefore, for studies requiring a defined molecular structure and a clean pharmacokinetic profile, procuring the specific (Z)-isomer is essential.
In biochemical assays, (Z)-SU14813 demonstrates a distinct and potent inhibitory profile against key angiogenic and oncogenic kinases. Notably, it inhibits VEGFR1 with an IC50 of 2 nM and PDGFRβ with an IC50 of 4 nM, while its inhibition of VEGFR2 is 50 nM. This profile differs from its structural analog sunitinib, which also broadly targets these kinases but with different potency ratios. For example, while both are potent, the specific IC50 values against each receptor vary, allowing (Z)-SU14813 to be used as a tool to probe pathways where this specific inhibitory signature is advantageous. The compound is also highly selective, with IC50 values against non-target kinases like EGFR (>20,000 nM) and Src (2,500 nM) being orders of magnitude higher.
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
| Target Compound Data | VEGFR1: 2 nM; PDGFRβ: 4 nM; KIT: 15 nM; VEGFR2: 50 nM |
| Comparator Or Baseline | Sunitinib (a multi-targeted TKI with a similar target spectrum but different IC50 ratios); Non-target kinases (EGFR: >20,000 nM; Src: 2,500 nM) |
| Quantified Difference | Over 1000-fold more selective for target RTKs like VEGFR1 over non-target kinases like EGFR. |
| Conditions | Cell-free biochemical kinase assays. |
This distinct potency and selectivity profile allows researchers to investigate RTK signaling with a different pharmacological tool than sunitinib, crucial for validating targets and deconvoluting pathway dependencies.
The biochemical potency of (Z)-SU14813 translates directly to cellular activity. In cell-based receptor phosphorylation assays, it inhibited VEGFR-2, PDGFR-β, and KIT with IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively. This confirms that the compound effectively penetrates cells and engages its intended targets at low nanomolar concentrations. Functionally, this activity was shown to inhibit VEGF-induced survival of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 6.8 nM. This demonstrates a direct link between target engagement and a critical biological outcome (cell survival), validating its use as a potent modulator of these pathways in cellular models.
| Evidence Dimension | Cellular IC50 (Receptor Phosphorylation / Cell Survival) |
| Target Compound Data | VEGFR-2 Phos.: 5.2 nM; PDGFR-β Phos.: 9.9 nM; HUVEC Survival: 6.8 nM |
| Comparator Or Baseline | Biochemical IC50 values (confirms translation of activity from cell-free to cellular environment). |
| Quantified Difference | Maintains low single-digit to double-digit nanomolar potency in complex cellular systems. |
| Conditions | Phosphorylation assays in transfected porcine aorta endothelial cells; survival assays in HUVECs. |
For researchers, this provides confidence that the compound is not just a potent enzyme inhibitor but a reliable tool for manipulating signaling pathways within live cells, ensuring that observed phenotypes are due to on-target activity.
(Z)-SU14813 exhibits practical solubility in common organic solvents used for in vitro stock solution preparation, a critical parameter for ensuring ease of use and reproducibility in experimental workflows. It is soluble in DMSO and DMF at concentrations of 30 mg/mL. However, its aqueous solubility is significantly lower, at approximately 0.1 mg/mL in PBS (pH 7.2), which necessitates the use of these organic solvents for initial dissolution before further dilution in aqueous media for cellular assays. This solubility profile is a key handling characteristic that dictates proper stock preparation and formulation strategies for preclinical studies.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: 30 mg/mL; DMF: 30 mg/mL |
| Comparator Or Baseline | PBS (pH 7.2): 0.1 mg/mL |
| Quantified Difference | 300-fold higher solubility in DMSO/DMF compared to aqueous buffer. |
| Conditions | Standard laboratory conditions. |
This clear solubility data allows buyers to plan their experimental protocols effectively, avoiding compound precipitation issues that can lead to inaccurate dosing and wasted material, thus ensuring reliable and reproducible results.
For projects aiming to distinguish the specific roles of VEGFR1, VEGFR2, and PDGFRβ in a biological process. The unique IC50 ratio of (Z)-SU14813 allows it to be used alongside sunitinib or other RTKIs as a differential tool to confirm that an observed effect is tied to a specific kinase or pathway, rather than being a general effect of multi-kinase inhibition.
In cellular models of angiogenesis, such as HUVEC survival or tube formation assays, the proven low-nanomolar cellular potency of (Z)-SU14813 makes it a reliable tool. Procuring this specific, well-characterized compound ensures that results are due to potent on-target inhibition of VEGFR/PDGFR signaling, minimizing variability that could arise from using less-defined inhibitors.
As a well-defined molecule with a specific (Z)-geometry and a published, potent kinase inhibition profile, this compound serves as an ideal benchmark or reference compound in medicinal chemistry programs developing novel indolinone-based inhibitors. Its use provides a solid, quantitative baseline for evaluating newly synthesized analogs.